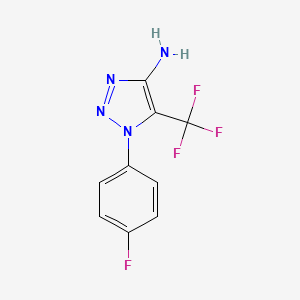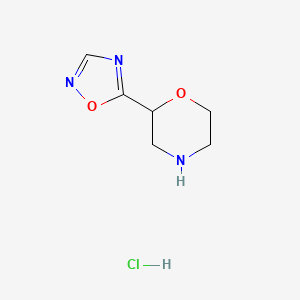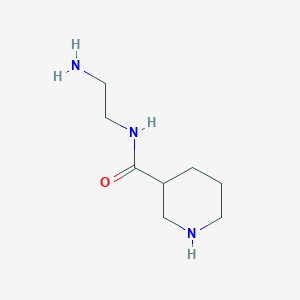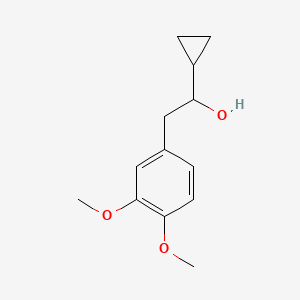![molecular formula C6H7BrO2 B15308335 1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene](/img/structure/B15308335.png)
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene is a chemical compound with the molecular formula C6H7BrO2 and a molecular weight of 191.02 g/mol It is characterized by a spirocyclic structure, which includes a bromine atom and two oxygen atoms forming a dioxaspiro ring system
Preparation Methods
The synthesis of 1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene typically involves the reaction of appropriate precursors under specific conditions. One common method includes the bromination of a suitable dioxaspiro precursor using bromine or a bromine-containing reagent . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to the formation of new spirocyclic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can lead to the formation of spirocyclic ketones or aldehydes.
Cyclization Reactions: The dioxaspiro ring system can participate in cyclization reactions to form more complex spirocyclic structures.
Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are of interest in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-Bromo-5,8-dioxaspiro[3.4]oct-1-ene can be compared with other spirocyclic compounds such as:
1,3-Dioxaspiro[4.5]decane: Similar in structure but with a different ring size.
1,3-Dithiaspiro[4.5]decane: Contains sulfur atoms instead of oxygen, leading to different chemical properties.
1,3-Oxathiaspiro[4.5]decane: Contains both oxygen and sulfur atoms, offering a unique set of reactivity and applications.
The uniqueness of 1-Bromo-5,8-dioxaspiro[3
Properties
Molecular Formula |
C6H7BrO2 |
|---|---|
Molecular Weight |
191.02 g/mol |
IUPAC Name |
3-bromo-5,8-dioxaspiro[3.4]oct-2-ene |
InChI |
InChI=1S/C6H7BrO2/c7-5-1-2-6(5)8-3-4-9-6/h1H,2-4H2 |
InChI Key |
DJBLLQFDZQDVPR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)




![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)





